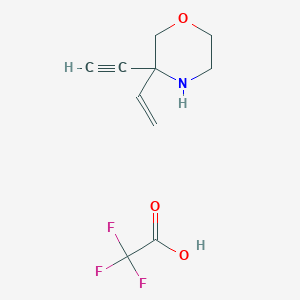

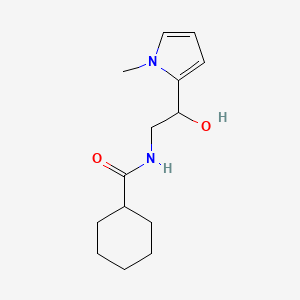

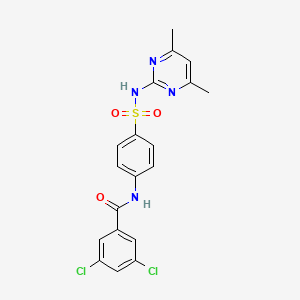

![molecular formula C20H14N6O4 B2362721 N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-4-氧代-4H-色满-2-甲酰胺 CAS No. 2034447-09-9](/img/structure/B2362721.png)

N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-4-氧代-4H-色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

科学研究应用

合成和生物学评估

Karpina 等人 (2019) 的一项研究重点关注合成具有 1,2,4-恶二唑环的化合物,包括 N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-4-氧代-4H-色满-2-甲酰胺。他们开发了一种合成这些化合物的方法并进行了生物学评估。该研究得出的结论是,这种合成方法可用于合成多种官能化的 [1,2,4]三唑并[4,3-a]吡啶衍生物 (Karpina 等人,2019)。

抗菌活性

Ali 和 Ibrahim (2010) 合成了与所讨论的化学结构密切相关的新型氮杂杂环系统,并与色酮部分相连。他们的研究表明,其中一些化合物显示出显着的抗菌活性,表明在对抗细菌和真菌感染方面具有潜在应用 (Ali 和 Ibrahim,2010)。

在癌症研究中的潜力

Abd El Ghani 等人 (2022) 对与所讨论的化学物质密切相关的色满[4,3-b]吡啶衍生物进行了研究。他们的研究包括对乳腺癌的分子对接研究,表明在癌症研究和治疗中具有潜在应用 (Abd El Ghani、Elmorsy 和 Ibrahim,2022)。

正性肌力评价

Liu 等人 (2009) 合成了一系列化合物,包括与 N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-4-氧代-4H-色满-2-甲酰胺 相似的结构,并评估了它们的正性肌力。这项研究表明在心血管研究中具有潜在应用 (Liu 等人,2009)。

作用机制

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of agricultural biological activities .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to have moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may interact with its targets to disrupt their normal function, leading to their death or inhibition.

Biochemical Pathways

Given the observed nematocidal and anti-fungal activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and reproduction of these organisms.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have good bioavailability.

Result of Action

The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Additionally, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . These results indicate that the compound can effectively inhibit the growth of these organisms.

属性

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O4/c1-11-22-20(30-25-11)12-6-7-26-17(8-12)23-24-18(26)10-21-19(28)16-9-14(27)13-4-2-3-5-15(13)29-16/h2-9H,10H2,1H3,(H,21,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANLTPJBNIENKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

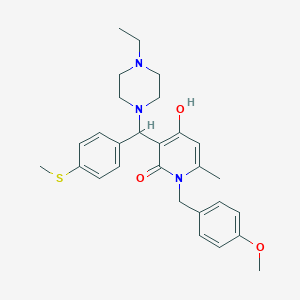

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

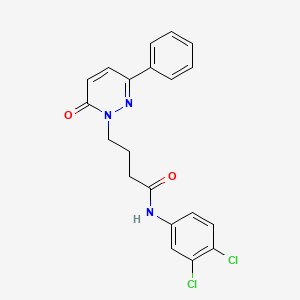

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)

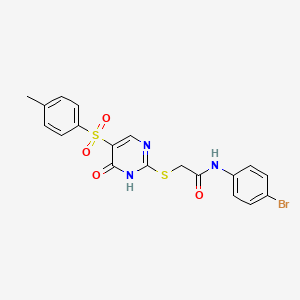

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)